molecular formula C8H11O3PS B1619632 O,O-Dimethyl O-phenyl phosphorothioate CAS No. 33576-92-0

O,O-Dimethyl O-phenyl phosphorothioate

Cat. No.: B1619632
CAS No.: 33576-92-0
M. Wt: 218.21 g/mol
InChI Key: PZZAINQLAOZPRL-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configuration

O,O-Dimethyl O-phenyl phosphorothioate (CAS 33576-92-0) is a phosphorothioate ester characterized by a tetrahedral phosphorus atom bonded to two methoxy groups (-OCH₃), a phenyl group (-OC₆H₅), and a sulfur atom. The molecular formula is C₈H₁₁O₃PS , with a molecular weight of 218.21 g/mol.

Key Structural Features

  • Tetrahedral Geometry : The phosphorus center adopts a distorted tetrahedral geometry, with bond angles deviating from ideal values due to steric and electronic effects.
  • Bond Lengths :
    • P–S : Shorter than P–O bonds, consistent with stronger phosphorus-sulfur covalent interactions.
    • P–O (methoxy) : Longer than P–S, reflecting weaker bond order.
  • Electronic Distribution :
    • Negative Charges : Localized on oxygen and sulfur atoms.
    • Positive Charges : Observed on methyl groups and the phenyl ring, particularly at the para position.
Table 1: Bond Lengths and Angles in this compound
Bond/Parameter Value (Å) Method Source
P–S 2.01 PM3
P–O (methoxy) 1.62 ab initio
O–P–O (methoxy) 117.2° DFT
S–P–O (phenyl) 110.5° PM3

Reactivity and Substituent Effects

Substituents on the phenyl ring significantly influence electronic properties:

  • Electron-withdrawing groups (e.g., nitro) lower the HOMO-LUMO energy gap, enhancing electrophilicity.
  • Methyl groups increase heat of formation by ~8 kcal/mol, stabilizing the molecule.

Crystallographic Characterization and Conformational Analysis

Crystal Structure and Symmetry

The compound crystallizes in the monoclinic space group P2₁/m , with unit cell parameters:

  • a = 6.6634(2) Å
  • b = 8.5514(3) Å
  • c = 11.8716(5) Å
  • β = 105.067(3)°.

A crystallographic mirror plane bisects the sulfamoyl and thiophosphate groups, imposing symmetry constraints on the molecule.

Intermolecular Interactions

  • Hydrogen Bonding : N–H···O interactions form chains parallel to the b-axis , resembling carboxylic acid-like pairing.
  • Packing : Molecules align with the phenyl ring oriented perpendicular to the mirror plane, minimizing steric clashes.
Table 2: Crystallographic Data for this compound
Parameter Value Source
Space group P2₁/m
Unit cell volume 653.21 ų
Density 1.511 Mg/m³
Hydrogen bond length 1.85–1.90 Å

Comparative Structural Analysis with Phosphorothioate Analogs

Analog Selection and Key Differences

Analog Structural Variation Impact on Geometry/Reactivity Source
Famphur N,N-Dimethylsulfamoyl substituent Distorts P–S bond angle by 70°
3-Nitro Derivative Electron-withdrawing nitro group Reduces HOMO-LUMO gap to 0.159 au
Diethyl Analog Ethyl instead of methyl groups Higher molecular volume (~770 ų vs. ~692 ų)

Bond Angle and Electronic Comparisons

  • Bond Angle Variations :

    • O2–P–S1 : 70° difference between Cythioate (parent compound) and Famphur.
    • O1–P–S1 : 65° difference due to hydrogen bonding in Famphur.
  • Electronic Properties :

    • Polarizability : Increases with substituent size (e.g., 26.61 ų for nitro derivatives vs. 21.97 ų for parent).
    • Hydration Energy : Strongest for nitro derivatives (-5.87 kcal/mol vs. -12.48 kcal/mol for parent).
Table 3: Electronic Parameters of Phosphorothioate Derivatives
Compound HOMO-LUMO Gap (au) Polarizability (ų) Hydration Energy (kcal/mol) Source
Parent (O,O-Dimethyl) 0.210 21.97 -12.48
3-Nitro Derivative 0.159 26.61 -5.87
Diethyl Analog N/A 26.89 -6.96

Properties

IUPAC Name

dimethoxy-phenoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O3PS/c1-9-12(13,10-2)11-8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZAINQLAOZPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O3PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879199
Record name O,O-Dimethyl O-phenyl phosphorothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33576-92-0
Record name Jiajizengxiaolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33576-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,O-dimethyl O-phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033576920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Dimethyl O-phenyl phosphorothioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHOROTHIOIC ACID, O,O-DIMETHYL, O-PHENYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7U41GTS1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Scientific Research Applications

Chemical Properties and Mechanism of Action

O,O-Dimethyl O-phenyl phosphorothioate has a molecular formula of C8_8H11_{11}O3_3PS and a molecular weight of approximately 218.21 g/mol. Its structure features a phosphorus atom bonded to sulfur and oxygen, contributing to its biological activity. The primary mode of action is through the inhibition of acetylcholinesterase (AChE), an enzyme essential for neurotransmission. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of cholinergic receptors, which is characteristic of many organophosphate insecticides .

Agricultural Applications

The most significant application of this compound is as an insecticide in agricultural settings. Its potent biological activity allows it to effectively control various insect populations while potentially offering advantages over traditional pesticides in terms of selectivity and toxicity profiles. The compound has been shown to exhibit significant efficacy against pests such as Drosophila melanogaster and other agricultural pests .

Toxicological Studies

Research on the toxicological effects of this compound indicates that it may pose risks to non-target organisms, including mammals. Studies have shown that exposure can lead to significant AChE inhibition, which is associated with neurotoxic effects. For instance, developmental neurotoxicity studies have indicated that exposure during critical developmental windows can result in long-term neurological deficits .

Case Studies and Research Findings

  • Developmental Neurotoxicity : Research indicates that immature rats exposed to methyl parathion (a related compound) showed increased AChE inhibition compared to adults, suggesting heightened sensitivity during development .
  • Insecticidal Efficacy : Bioassays conducted on Drosophila melanogaster demonstrated that compounds similar to this compound could delay larval development and exhibit synergistic effects on cholinergic synaptic transmission .
  • Comparative Toxicity : A study comparing various organophosphorus insecticides found that structural modifications in compounds like this compound could significantly alter their reactivity and toxicity profiles, with implications for their use in pest management strategies .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a critical degradation pathway for O,O-dimethyl O-phenyl phosphorothioate, occurring through dissociative or associative mechanisms depending on pH and solvent conditions.

Alkaline Hydrolysis

In alkaline environments, the reaction proceeds via an associative Sₙ2 mechanism with a pentacoordinate intermediate (Figure 1). Key findings include:

  • Mechanistic Pathways :

    • Addition–Elimination : Dominates when hydroxide orientation aligns with the phosphoryl sulfur atom, forming a metastable intermediate before P–S bond cleavage .

    • Direct Displacement : Observed when hydroxide approaches antiperiplanar to the leaving group, bypassing intermediate formation .

  • Activation Parameters :

    ParameterValue (Phosphorothioate)Value (Phosphate Analogue)
    ∆H‡ (kcal/mol)37.034.5
    ∆S‡ (e.u.)+29+18
    ∆G‡ (kcal/mol)27.9 (39°C)26.2 (39°C)
    Data from Catrina & Hengge (1999) and Kirby et al. (1965) .

The inverse thio effect (kthio/koxo=12.6k_{\text{thio}}/k_{\text{oxo}} = 12.6) arises from greater stabilization of the thiometaphosphate intermediate compared to its phosphate counterpart .

Acid-Catalyzed Hydrolysis

Under acidic conditions, protonation of the leaving group facilitates dissociative Sₙ1-type mechanisms , producing thiometaphosphate (PSO₃⁻) as a key intermediate. Racemization studies confirm this pathway .

Methanolytic Cleavage

Catalytic decomposition in methanol has been studied using a C,N-palladacycle catalyst (Figure 2). Key insights:

  • Reaction Conditions :

    • Catalyst: (2-[N,N-dimethylamino(methyl)phenyl])palladium complex.

    • Solvent: Methanol, 25–50°C.

  • Mechanism :

    • Nucleophilic attack by methoxide at phosphorus, followed by aryloxy group departure.

    • Rate acceleration attributed to π-backbonding between palladium and sulfur .

  • Kinetic Data :

    Substituent (O-aryl)Rate Constant (×10⁻³ s⁻¹)
    -H1.2
    -NO₂4.8
    -OCH₃0.6
    Electron-withdrawing groups enhance reactivity .

Interaction with Nucleophiles

The compound reacts with nucleophiles (e.g., amines, thiols) via phosphoryl transfer , influenced by solvent polarity and leaving group ability:

  • Solvent Effects :

    • Polar Aprotic Solvents (e.g., MeCN): Stabilize transition states, accelerating reactions .

    • Water : Favors hydrolysis but slows non-aqueous nucleophilic substitutions .

  • Thio Effect :
    Substituting non-bridging oxygen with sulfur reduces kcat/Kmk_{\text{cat}}/K_m by 10²–10³-fold in enzymatic systems due to disrupted hydrogen bonding .

Comparative Reactivity with Analogues

CompoundHydrolysis Rate (k, s⁻¹)Mechanism
O,O-Dimethyl O-phenyl phosphate0.08Associative Sₙ2
O,O-Diethyl O-aryl phosphorothioate0.15Dissociative Sₙ1
Chlorpyrifos0.12Mixed Sₙ1/Sₙ2
Rates measured at pH 9.0, 25°C .

Environmental Implications

  • Degradation Products : Hydrolysis yields dimethyl thiophosphate and phenol, which are less toxic but persistent in aquatic systems .

  • Catalytic Detoxification : Palladacycle catalysts reduce half-life from days to hours in methanol, suggesting potential for environmental remediation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares O,O-dimethyl O-phenyl phosphorothioate with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent (Aryl Group) Key Functional Groups Degradation Metabolites Toxicity (LD₅₀, if available) Applications
This compound Phenyl -NO₂ absent Phenol derivatives (inferred) Moderate (estimated) Limited data; likely insecticide
Fenitrothion (Sumithion®) 3-methyl-4-nitrophenyl -NO₂, -CH₃ 3-methyl-4-nitrophenol (3M4NP) 330–500 mg/kg (rats) Mosquito control, agriculture
Methyl-parathion 4-nitrophenyl -NO₂ Para-nitrophenol (PNP) 6–14 mg/kg (rats) Broad-spectrum insecticide
Dicapthon 2-chloro-4-nitrophenyl -NO₂, -Cl 2-chloro-4-nitrophenol (2C4NP) ~100 mg/kg (rats) Agricultural pest control
Pirimiphos-methyl 2-diethylamino-6-methylpyrimidin-4-yl Pyrimidine ring Pyrimidinyl derivatives 2050 mg/kg (rats) Stored grain protection
Iodophos 2,5-dichloro-4-iodophenyl -Cl, -I 4-iodo-2,5-dichlorophenol High lipophilicity Veterinary applications

Key Findings from Comparative Studies

However, nitro-substituted metabolites (e.g., PNP, 3M4NP) are persistent in the environment due to their stability and water solubility . Halogenated Derivatives: Iodophos and Bromophos incorporate iodine or bromine, increasing lipophilicity (log P), leading to bioaccumulation in fatty tissues . Heterocyclic Groups: Pirimiphos-methyl’s pyrimidinyl group enables systemic action and broader pest targeting compared to phenyl-based analogs .

Degradation and Environmental Impact: Methyl-parathion, fenitrothion, and dicapthon degrade rapidly (days to weeks) under aerobic conditions to nitrophenol derivatives (PNP, 3M4NP, 2C4NP). These metabolites are less toxic than parent compounds but persist in water and soil, posing chronic risks . Thioate-to-oxon conversion (P=S → P=O) is critical for AChE inhibition. Compounds like DDVP (a phosphate ester) lack this requirement, resulting in higher acute toxicity but shorter environmental half-lives .

Toxicity Profiles: Fenitrothion exhibits moderate toxicity (LD₅₀ ~330–500 mg/kg in rats), while methyl-parathion is highly toxic (LD₅₀ ~6–14 mg/kg) due to its rapid oxon formation .

Synthesis and Isomer Challenges :

  • Fenitrothion synthesis often yields isomers (e.g., O,O-dimethyl O-(3-methyl-2-nitrophenyl) phosphorothioate), which complicate chromatographic separation and may reduce efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O,O-Dimethyl O-phenyl phosphorothioate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting dialkyl phosphorochloridothioates with substituted phenols under alkaline conditions (e.g., NaHCO₃) in aprotic solvents like acetonitrile or toluene. Optimization of stoichiometry (1:1.2 molar ratio of phenol to phosphorochloridate) and temperature (40–60°C) improves yields . Purity is verified via HPLC with UV detection (λ = 254 nm) using C18 columns .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve bond angles and conformations. For analogs like fenitrothion (O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate), SC-XRD reveals a trigonal pyramidal geometry at the phosphorus center, with P=O and P–S bond lengths of ~1.48 Å and ~1.95 Å, respectively. Computational modeling (DFT/B3LYP) corroborates experimental data, enabling analysis of steric effects from substituents .

Advanced Research Questions

Q. What catalytic systems accelerate the degradation of this compound, and what mechanisms drive these reactions?

  • Methodology : Lanthanum(III) catalysts (e.g., La(OTf)₃) in methanol solvent at pH 9.1 induce methanolysis via dimeric La³⁺-methoxide complexes. Kinetic studies (UV-Vis monitoring at 400 nm) show rate enhancements up to 10⁸-fold compared to uncatalyzed reactions. The mechanism involves Lewis acid coordination to the P=O group, followed by nucleophilic attack by methoxide, yielding dimethyl methyl phosphate as the primary product . Similar acceleration is observed with molybdenum(VI) peroxo complexes via oxidative cleavage of the P–S bond .

Q. How are environmental metabolites of this compound identified and quantified in biotic systems?

  • Methodology : Metabolic pathways are studied using LC-MS/MS with electrospray ionization (ESI). In vitro assays with liver microsomes reveal oxidative metabolites (e.g., hydroxylation at the phenyl ring) and hydrolytic products (e.g., dimethyl phosphorothioic acid). For fenitrothion, key metabolites include TM-CHO (O,O-dimethyl O-(4-formylphenyl) phosphorothioate) and TM-COOH (carboxy derivatives), identified via fragmentation patterns (m/z 263 → 125) .

Q. What factors govern the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodology : Stability is assessed via accelerated degradation studies. At pH 7 (25°C), hydrolysis half-life (t₁/₂) exceeds 30 days, while alkaline conditions (pH 10) reduce t₁/₂ to <24 hours. GC-MS analysis quantifies degradation products like 4-nitrophenol. Activation energy (Eₐ) calculations (Arrhenius plots) indicate entropy-driven breakdown in polar solvents (e.g., water vs. toluene) .

Contradictions & Gaps

  • Stereochemical Effects : highlights La³⁺-catalyzed methanolysis but does not address stereoselectivity in chiral analogs. Further studies using enantiomerically pure substrates are needed.
  • Ecotoxicity Data : While degradation pathways are documented ( ), ecotoxicological impacts of metabolites (e.g., TM-COOH) on aquatic systems remain understudied.

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